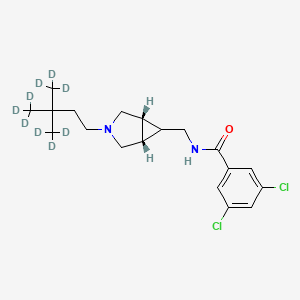

ML218-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H26Cl2N2O |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |

InChI |

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |

InChI Key |

GSJIGYLGKSBYBC-WLFRVIDBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of ML218-d9

An In-depth Technical Guide on the Core Mechanism of Action of ML218-d9

Introduction

This compound is the deuterated form of ML218, a potent and selective inhibitor of T-type calcium channels. This guide provides a comprehensive overview of its mechanism of action, drawing upon the established pharmacology of ML218. The strategic replacement of hydrogen with deuterium atoms in this compound is primarily aimed at modifying the compound's pharmacokinetic profile, such as enhancing its metabolic stability and extending its half-life, without altering its fundamental interaction with its molecular target.[1][][3][4] This document will detail the molecular target, signaling pathways, and cellular effects of ML218, which are directly applicable to this compound.

Core Mechanism of Action: T-Type Calcium Channel Inhibition

The primary mechanism of action of ML218 is the selective inhibition of T-type (low-voltage activated) calcium channels.[5] These channels, which include the subtypes Cav3.1, Cav3.2, and Cav3.3, play a crucial role in regulating neuronal excitability, particularly in rhythmic burst firing. ML218 demonstrates potent inhibitory activity against these channels, thereby modulating intracellular calcium levels and downstream cellular processes.

Molecular Target and Potency

ML218 exhibits high affinity for T-type calcium channels, with specific inhibitory concentrations detailed in the table below. The compound shows selectivity for T-type channels over other voltage-gated calcium channels (L- and N-type) and certain potassium channels (Kir6 and KV11.1/hERG).

Quantitative Data on ML218 Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference |

| Cav3.2 | Calcium Flux | 150 | |

| Cav3.2 | Patch Clamp Electrophysiology | 310 | |

| Cav3.3 | Patch Clamp Electrophysiology | 270 |

Signaling Pathway of T-Type Calcium Channel Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound. By blocking T-type calcium channels, this compound prevents the influx of Ca2+ ions that typically occurs in response to small membrane depolarizations. This leads to a reduction in neuronal burst firing, a key physiological process regulated by these channels.

Caption: Mechanism of this compound action on T-type calcium channels.

Experimental Protocols

The inhibitory effects of ML218 on T-type calcium channels have been characterized using several key experimental methodologies.

Patch-Clamp Electrophysiology

Objective: To measure the direct inhibitory effect of ML218 on T-type calcium channel currents in neuronal cells.

Methodology:

-

Whole-cell patch-clamp recordings are performed on neurons, such as those from the subthalamic nucleus (STN), which endogenously express T-type calcium channels.

-

The extracellular solution is formulated to isolate calcium currents, often containing blockers for sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium).

-

A voltage-clamp protocol is applied where the cell membrane is held at a hyperpolarized potential (e.g., -100 mV) and then stepped to a depolarizing potential (e.g., -30 mV) to elicit T-type calcium currents.

-

Baseline currents are recorded, after which ML218 is applied to the bath solution at various concentrations.

-

The reduction in the amplitude of the T-type calcium current in the presence of ML218 is measured to determine the IC50 value.

Calcium Flux Assay

Objective: To assess the inhibition of calcium influx through T-type channels in a high-throughput format.

Methodology:

-

A cell line stably expressing a specific T-type calcium channel subtype (e.g., HEK293 cells expressing Cav3.2) is used.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

A baseline fluorescence reading is taken.

-

The cells are depolarized using a solution with an elevated potassium concentration to activate the T-type calcium channels, leading to calcium influx and an increase in fluorescence.

-

The assay is performed in the presence of varying concentrations of ML218.

-

The reduction in the fluorescence signal corresponds to the inhibition of calcium influx, from which an IC50 value is calculated.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of a compound like this compound.

Caption: Experimental workflow for this compound characterization.

Physiological Effects

The inhibition of T-type calcium channels by ML218 results in significant physiological effects, particularly in the central nervous system. Electrophysiological studies in subthalamic nucleus (STN) neurons have demonstrated that ML218 robustly inhibits T-type calcium currents, leading to a reduction in low-threshold spikes and rebound burst activity. These effects on STN neurons suggest a therapeutic potential for T-type calcium channel inhibitors in neurological disorders such as Parkinson's disease. Indeed, ML218 has shown efficacy in a rodent model of Parkinson's disease by reversing haloperidol-induced catalepsy.

Conclusion

The mechanism of action of this compound is centered on its potent and selective inhibition of T-type calcium channels, a property inherited from its non-deuterated parent compound, ML218. This inhibitory action modulates neuronal excitability by reducing calcium influx and suppressing burst firing in key neuronal populations. The deuteration of ML218 to this compound is a pharmaceutical strategy to optimize the drug's metabolic profile, likely enhancing its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of T-type Calcium Channels in Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-voltage-activated (LVA) T-type calcium channels (T-channels) are critical regulators of neuronal excitability and signaling. Comprising three distinct isoforms—CaV3.1, CaV3.2, and CaV3.3—these channels are defined by their ability to open in response to small membrane depolarizations near the resting membrane potential. This unique biophysical property allows them to generate low-threshold calcium spikes, which in turn drive high-frequency bursts of action potentials, a firing pattern implicated in both normal physiological processes and various neuropathological states. Their involvement in thalamocortical rhythms, synaptic plasticity, and pain signaling has made them a focal point for neuroscience research and a promising target for therapeutic intervention in disorders such as epilepsy, neuropathic pain, and sleep disturbances. This technical guide provides an in-depth overview of the core biophysical and pharmacological properties of T-type calcium channels, details key experimental methodologies for their study, and illustrates their function in critical signaling pathways and the regulation of neuronal firing patterns.

Molecular Identity and Neuronal Distribution

The T-type calcium channel family is encoded by three distinct genes: CACNA1G (encoding the α1G subunit, CaV3.1), CACNA1H (α1H, CaV3.2), and CACNA1I (α1I, CaV3.3).[1][2] Unlike their high-voltage-activated (HVA) counterparts, the pore-forming α1 subunit of T-channels can form functional channels without the absolute requirement for auxiliary subunits (like β, α2δ, and γ), although their properties can be modulated by them.[1] These isoforms exhibit differential distribution throughout the nervous system, which underlies their diverse functional roles.

-

CaV3.1 is highly expressed in the thalamus, cerebellum, and inferior olive, where it is a key player in generating oscillatory and burst-firing activities.[1]

-

CaV3.2 channels are prominently found in peripheral sensory neurons of the dorsal root ganglia (DRG), as well as in the spinal cord and various brain regions. Their expression in nociceptive pathways makes them a critical target for pain research.[3]

-

CaV3.3 is also present in the thalamus, particularly the reticular thalamic nucleus, and other brain areas. It is distinguished by its significantly slower kinetics compared to the other two isoforms.

Core Biophysical Properties

The defining characteristic of T-type channels is their activation at low voltages, which allows them to act as "first responders" to subthreshold depolarizations. Their key biophysical parameters are summarized in Table 1.

Voltage-Dependent Gating and "Window Current"

T-type channels activate at membrane potentials significantly more negative than HVA channels. Following activation, they rapidly inactivate. The steady-state activation and inactivation curves overlap in a narrow voltage range, typically near the resting membrane potential of many neurons. This overlap creates a "window current," a sustained influx of Ca2+ that can contribute to the resting membrane potential and modulate neuronal excitability over longer timescales.

Kinetics

The three isoforms are distinguished by their kinetic properties. CaV3.1 and CaV3.2 exhibit fast activation and inactivation kinetics, with time constants in the tens of milliseconds. In contrast, CaV3.3 channels activate and inactivate much more slowly. Deactivation, the closing of the channel upon repolarization, is characteristically slow for all T-type channels, which can allow for a significant influx of calcium as a "tail current" following an action potential.

Table 1: Comparative Biophysical Properties of T-type Calcium Channel Isoforms

| Property | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) |

|---|---|---|---|

| Half-Activation (V0.5, act) | ~ -35 mV | Not specified | ~ -35 mV |

| Half-Inactivation (V0.5, inact) | ~ -70 mV | Not specified | Not specified |

| Activation Time Constant | Fast (~18 ms at -10 mV) | Fast | Slow |

| Inactivation Time Constant | Fast | Fast | Slow |

| Deactivation Time Constant | ~ 6 ms at -80 mV | ~ 6 ms at -80 mV | ~ 2 ms at -80 mV |

| Recovery from Inactivation | Fastest (short-term) | Slowest | Fastest (long-term) |

Note: Values are approximate and can vary based on expression system, recording conditions, and splice variants.

Role in Neuronal Firing Patterns

T-type channels are fundamental in switching neurons between two distinct firing modes: tonic (single-spike) firing and burst (phasic) firing. This transition is governed by the membrane potential of the neuron.

-

Tonic Firing: When a neuron is relatively depolarized (e.g., > -60 mV), most T-type channels are in a state of steady-state inactivation. Under these conditions, a depolarizing stimulus will typically evoke a regular train of single action potentials.

-

Burst Firing: If the neuron is hyperpolarized (e.g., < -65 mV), the inactivation is removed (a process called deinactivation). A subsequent depolarizing input can now activate a sufficient density of T-type channels, leading to a large, transient depolarization known as a low-threshold spike (LTS). This LTS acts as a platform upon which a high-frequency burst of sodium-dependent action potentials can be generated.

This relationship is crucial for encoding information in various neuronal circuits, particularly the thalamocortical system, where these firing modes relate to different states of arousal and consciousness.

Downstream Signaling Pathways

The influx of Ca2+ through T-type channels serves as a critical second messenger, activating a variety of downstream signaling cascades that can modulate neuronal function on multiple timescales.

Activation of Calcium-Dependent Kinases and Phosphatases

Calcium entering through T-channels can bind to calmodulin (CaM), a ubiquitous calcium-sensing protein. The Ca2+/CaM complex can then activate downstream effectors:

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII by Ca2+ influx through CaV3.1 has been demonstrated. CaMKII is a key enzyme in synaptic plasticity, capable of phosphorylating a wide range of substrates, including ion channels and transcription factors, leading to long-term changes in synaptic strength.

-

Calcineurin: This calcium/calmodulin-dependent phosphatase can be activated by T-channel-mediated Ca2+ influx. Calcineurin dephosphorylates target proteins, such as the transcription factor NFAT (Nuclear Factor of Activated T-cells), and can also directly dephosphorylate sites on the CaV3.2 channel itself, creating a feedback loop.

Pharmacology of T-type Channels

The development of isoform-selective T-channel blockers is a major goal for drug development. While many early compounds showed poor selectivity, newer agents have significantly improved profiles.

-

Mibefradil: One of the first-generation T-channel blockers, it shows moderate selectivity for T-type over L-type channels but is not isoform-selective within the CaV3 family.

-

Z944 and TTA-P2: These are highly potent and selective pan-CaV3 channel blockers that have been instrumental in preclinical research to probe the function of T-channels in pain and epilepsy models.

Table 2: Pharmacology of Selected T-type Calcium Channel Blockers

| Compound | CaV3.1 IC50 | CaV3.2 IC50 | CaV3.3 IC50 | Selectivity Notes |

|---|---|---|---|---|

| Mibefradil | ~270 nM (in 2mM Ca²⁺) | ~140 nM (in 2mM Ca²⁺) | Not specified | Moderately selective for T-type over L-type channels. |

| Z944 | 50 - 160 nM | 50 - 160 nM | 50 - 160 nM | High selectivity (>70-fold) over HVA channels (CaV1.2, CaV2.2). |

| TTA-P2 | Not specified | ~1 µM | Not specified | Potent and selective T-type channel blocker. |

IC50 values can vary significantly with experimental conditions (e.g., divalent cation concentration, holding potential).

Key Experimental Methodologies

Studying T-type calcium channels requires specific electrophysiological and imaging techniques tailored to their unique biophysical properties.

Whole-Cell Patch-Clamp Recording of T-type Currents

This is the gold-standard technique for characterizing the biophysical and pharmacological properties of T-type channels.

Protocol Outline:

-

Cell Preparation: Utilize cultured neurons or heterologous expression systems (e.g., HEK-293 cells) transfected with the CaV3 isoform of interest.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 5 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier can enhance current amplitude and reduce Ca²⁺-dependent inactivation).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. (Using Cs⁺ internally blocks potassium channels).

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Seal Formation: Approach a target cell and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a very hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure complete removal of steady-state inactivation.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.

-

To measure steady-state inactivation, apply a series of 1-second pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -30 mV).

-

-

Data Acquisition and Analysis: Record currents using a patch-clamp amplifier and appropriate software. Analyze peak current amplitude, voltage-dependence, and kinetics by fitting data with Boltzmann and exponential functions.

Calcium Imaging with Fluorescent Indicators

This technique allows for the visualization of Ca2+ influx through T-type channels in response to neuronal activity.

Protocol Outline (using Fura-2 AM):

-

Cell Preparation: Plate cultured neurons on glass coverslips suitable for imaging.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) containing a small amount of Pluronic F-127 to aid solubilization.

-

Incubate cells in the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with fresh buffer and allow at least 20-30 minutes for cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.

-

-

Imaging Setup:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a sensitive camera.

-

-

Image Acquisition:

-

Acquire pairs of fluorescence images by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is typically collected around 510 nm.

-

Record a baseline fluorescence ratio before applying a stimulus (e.g., electrical stimulation or perfusion with high K⁺ solution to depolarize the membrane).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cell bodies.

-

Correct for background fluorescence for each wavelength.

-

Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular [Ca²⁺].

-

Changes in calcium are often presented as the change in ratio over the baseline ratio (ΔR/R₀).

-

siRNA-Mediated Knockdown of T-type Channels

This loss-of-function approach is used to investigate the specific contribution of a T-channel isoform to a cellular process or firing pattern.

Protocol Outline:

-

siRNA Design: Design and obtain at least two validated short interfering RNAs (siRNAs) targeting the specific CACNA1 gene of interest to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

-

Transfection:

-

Culture primary neurons or a suitable neuronal cell line.

-

On the day of transfection, prepare a complex of the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.

-

Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

-

-

Incubation: Replace the transfection medium with normal growth medium and incubate the cells for 48-72 hours to allow for mRNA and protein degradation. The optimal time depends on the turnover rate of the target protein.

-

Validation: Assess the efficiency of the knockdown.

-

mRNA level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in CACNA1G/H/I mRNA.

-

Protein level: Use Western blotting to confirm a reduction in CaV3.x protein.

-

Functional level: Use whole-cell patch-clamp to demonstrate a significant reduction in T-type current density.

-

-

Functional Analysis: Perform the desired experiment (e.g., assess changes in firing patterns, measure neurotransmitter release) on the knockdown cells compared to control cells.

Conclusion and Future Directions

T-type calcium channels are indispensable players in shaping the electrical behavior of neurons. Their low threshold of activation positions them to integrate subthreshold synaptic inputs and to toggle neuronal output between tonic and burst firing modes, thereby influencing network oscillations and information processing. The continued development of isoform-specific pharmacological tools and advanced genetic models will further elucidate the precise roles of CaV3.1, CaV3.2, and CaV3.3 in the complex landscape of neuronal function and disease, paving the way for novel therapeutic strategies for a host of neurological disorders.

References

The Therapeutic Potential of ML218, a Novel T-Type Calcium Channel Inhibitor, in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML218 has emerged as a potent and selective T-type calcium channel inhibitor with significant preclinical efficacy, particularly in models of Parkinson's disease. This technical guide provides an in-depth overview of the core data supporting the therapeutic potential of ML218 in neurological disorders. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes associated signaling pathways and workflows. While the deuterated form, ML218-d9, is noted, the available literature primarily focuses on the parent compound, ML218. Currently, there is no publicly available information regarding clinical trials for ML218 or this compound.

Introduction

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated calcium channels that play a crucial role in regulating neuronal excitability and network oscillations in the brain. Their involvement in the pathophysiology of various neurological disorders, including Parkinson's disease, epilepsy, neuropathic pain, and sleep disturbances, has made them attractive therapeutic targets.[1][2][3] ML218 is a novel, centrally active T-type calcium channel inhibitor developed through a scaffold hopping approach.[2][3] It exhibits high selectivity for T-type channels over other calcium and potassium channels and demonstrates excellent brain penetrance, making it a valuable tool for studying T-type channel function and a promising lead compound for drug development.

Mechanism of Action

ML218 exerts its therapeutic effects by selectively blocking T-type calcium channels. In pathological states, aberrant T-type channel activity can contribute to neuronal hyperexcitability and pathological burst firing, which are hallmarks of several neurological disorders. By inhibiting these channels, ML218 can normalize neuronal firing patterns and alleviate disease-related symptoms.

Signaling Pathway of ML218 Action

Caption: Proposed Mechanism of Action of ML218.

Preclinical Data

The preclinical evaluation of ML218 has primarily focused on its efficacy in a rodent model of Parkinson's disease and its electrophysiological effects on subthalamic nucleus (STN) neurons, a key node in the basal ganglia circuitry implicated in Parkinson's disease.

In Vitro Potency and Selectivity

ML218 demonstrates potent inhibition of recombinant and native T-type calcium channels.

| Target | Assay | IC₅₀ (nM) | Reference |

| CaV3.2 | Calcium Flux | 150 | |

| CaV3.2 | Patch Clamp Electrophysiology | 310 | |

| CaV3.3 | Patch Clamp Electrophysiology | 270 |

ML218 shows high selectivity for T-type channels, with no significant activity at L- or N-type calcium channels, or at KATP and hERG potassium channels at concentrations up to 10 µM.

Electrophysiological Effects in Subthalamic Nucleus Neurons

In STN neurons, where T-type calcium currents contribute to pathological burst firing, ML218 demonstrated significant inhibitory effects.

| Parameter | ML218 Concentration | Effect | Reference |

| T-type Calcium Current | 3 µM | ~45% reduction | |

| Low Threshold Spike (LTS) | 3 µM | Inhibition | |

| Rebound Burst Activity | 3 µM | Reduction |

In Vivo Efficacy in a Parkinson's Disease Model

ML218 was evaluated in the haloperidol-induced catalepsy model in rats, a widely used preclinical model to screen for antiparkinsonian drugs.

| Dose (mg/kg, p.o.) | Effect on Catalepsy | Reference |

| 3 | Modest reversal | |

| 10 | Significant reversal, comparable to A₂A antagonist | |

| 30 | Robust reversal |

Pharmacokinetics

Pharmacokinetic studies in rats revealed that ML218 has favorable properties for a central nervous system (CNS) drug.

| Parameter | Value | Route | Reference |

| Half-life (t₁/₂) | ~7 hours | IV | |

| Mean Residence Time (MRT) | ~7 hours | IV | |

| Brain/Plasma AUC Ratio | 7.4 | IV | |

| Intrinsic Clearance (Rat Liver Microsomes) | 115 mL/min/kg | - | |

| Intrinsic Clearance (Human Liver Microsomes) | 12.7 mL/min/kg | - |

Experimental Protocols

The following sections provide an overview of the likely experimental methodologies used in the preclinical evaluation of ML218, based on the published literature and standard laboratory practices.

Patch-Clamp Electrophysiology in STN Neurons

This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channel activity.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Deuterium Advantage: A Technical Guide to Deuterated ML218 for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the strategic advantages of utilizing a deuterated form of ML218, a potent and selective T-type calcium channel inhibitor, for in vivo studies. While direct comparative in vivo data between deuterated and non-deuterated ML218 is not currently available in published literature, this document extrapolates the well-established benefits of deuterium substitution in drug development to the specific context of ML218. The information presented herein is intended to provide a strong rationale for the synthesis and evaluation of deuterated ML218 and to offer a framework for the experimental protocols required for such a study.

Introduction to ML218 and the Rationale for Deuteration

ML218 is a selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in regulating neuronal excitability.[1][2] These channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Parkinson's disease.[3] ML218 has demonstrated efficacy in preclinical models, notably reversing haloperidol-induced catalepsy, a rodent model used to assess potential anti-Parkinsonian effects.[4]

The primary motivation for deuterating ML218 stems from the desire to enhance its pharmacokinetic profile, a common strategy in drug discovery to improve a compound's suitability for in vivo research and potential therapeutic development.[5] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter a drug's metabolic fate without changing its fundamental pharmacological activity.

The core advantages of this approach include:

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of C-H bonds. This can lead to a longer half-life and increased exposure of the parent drug.

-

Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose of a deuterated drug can reach systemic circulation, leading to higher bioavailability.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By altering the metabolic pathway, deuteration can reduce the generation of these harmful byproducts, potentially improving the safety profile of the compound.

-

More Predictable Pharmacokinetics: Slower metabolism can lead to more consistent plasma concentrations of the drug, reducing inter-individual variability in drug response.

Expected Quantitative Advantages of Deuterated ML218

While experimental data for deuterated ML218 is not available, we can hypothesize the expected improvements in its pharmacokinetic parameters based on typical outcomes of deuteration. The following tables present a hypothetical comparison between ML218 and a deuterated version (d-ML218).

Table 1: Hypothetical In Vitro Metabolic Stability

| Compound | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| ML218 | 15 | 46.2 |

| d-ML218 | 45 | 15.4 |

This table illustrates an expected three-fold increase in the metabolic stability of deuterated ML218 in liver microsomes.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | ML218 | d-ML218 | Fold Change |

| Cmax (ng/mL) | 500 | 750 | 1.5x |

| Tmax (h) | 1.0 | 1.5 | - |

| AUC (0-t) (ng·h/mL) | 2500 | 5000 | 2.0x |

| Half-life (t½, h) | 2.5 | 5.0 | 2.0x |

| Oral Bioavailability (%) | 30 | 60 | 2.0x |

This table demonstrates the potential for deuterated ML218 to exhibit a higher maximum plasma concentration (Cmax), a doubling of the total drug exposure (AUC) and half-life, and a significant increase in oral bioavailability.

Signaling Pathway of T-Type Calcium Channel Inhibition

ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a key role in neuronal burst firing and signal transmission. The diagram below illustrates the general signaling pathway affected by the inhibition of these channels.

Caption: Inhibition of T-type calcium channels by ML218.

Detailed Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol describes a standard method for evaluating the efficacy of a test compound, such as deuterated ML218, in a rodent model of Parkinson's disease.

Objective: To assess the ability of deuterated ML218 to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Haloperidol solution (e.g., 1 mg/mL in saline with a drop of lactic acid)

-

Vehicle for test compound (e.g., 10% Tween 80 in sterile water)

-

Deuterated ML218 (d-ML218)

-

Non-deuterated ML218 (for comparison)

-

Positive control (e.g., an A2A antagonist)

-

Catalepsy bar (a horizontal wooden bar, 1 cm in diameter, elevated 9 cm from the surface)

-

Stopwatches

Procedure:

-

Animal Acclimation: House rats for at least one week prior to the experiment with free access to food and water, on a 12-hour light/dark cycle.

-

Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):

-

Group 1: Vehicle + Vehicle

-

Group 2: Haloperidol + Vehicle

-

Group 3: Haloperidol + ML218 (e.g., 10 mg/kg, p.o.)

-

Group 4: Haloperidol + d-ML218 (e.g., 10 mg/kg, p.o.)

-

Group 5: Haloperidol + Positive Control

-

-

Drug Administration:

-

Administer the test compounds (ML218, d-ML218, positive control) or their vehicle orally (p.o.) via gavage.

-

After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally, i.p.) or its vehicle to all animals.

-

-

Catalepsy Assessment:

-

At various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

-

Data Analysis:

-

Record the descent latency for each animal at each time point.

-

Calculate the mean descent latency ± SEM for each group.

-

Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare the treatment groups to the haloperidol + vehicle control group.

-

A significant reduction in descent latency in the d-ML218 group compared to the haloperidol + vehicle group indicates anti-cataleptic activity. A comparison with the non-deuterated ML218 group will reveal any enhanced efficacy.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo study comparing deuterated and non-deuterated ML218.

Caption: A typical workflow for an in vivo study.

Conclusion

The strategic application of deuterium substitution to ML218 holds significant promise for enhancing its properties as a research tool and potential therapeutic candidate. The expected improvements in metabolic stability and overall pharmacokinetic profile could lead to a more robust and reliable tool for investigating the role of T-type calcium channels in health and disease. While direct experimental validation is pending, the principles outlined in this guide provide a solid foundation for the rationale and experimental design of future in vivo studies on deuterated ML218. Such studies are crucial to unlock the full potential of this promising pharmacological agent.

References

- 1. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Effects of ML218-d9 on Subthalamic Nucleus Neuron Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of ML218, a novel T-type calcium channel inhibitor, on the neuronal activity of the subthalamic nucleus (STN). The STN plays a critical role in the pathophysiology of movement disorders, particularly Parkinson's disease, where abnormal burst firing of its neurons is a key feature. ML218 has emerged as a significant tool for investigating the therapeutic potential of modulating T-type calcium channels to normalize STN activity.

Core Mechanism of Action

ML218 is a selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] In the context of the subthalamic nucleus, the burst-firing mode of neurons is significantly dependent on T-type calcium currents.[1][4] By blocking these channels, ML218 effectively reduces the low-threshold spike and subsequent rebound burst activity that are characteristic of STN neurons. This targeted action suggests a therapeutic pathway for conditions associated with pathological STN hyperactivity.

Quantitative Effects of ML218 on STN Neuron Electrophysiology

Electrophysiological studies have demonstrated the robust effects of ML218 on key parameters of STN neuron activity. The following tables summarize the principal findings from in vitro experiments.

| Parameter | Drug Concentration | % Inhibition / Change | Statistical Significance | Reference |

| T-type Calcium Current | 3 µM | ~45% reduction | p < 0.005 |

| Compound | IC50 (CaV3.2) - Patch Clamp | IC50 (CaV3.3) - Patch Clamp | Reference |

| ML218 | 310 nM | 270 nM |

Experimental Protocols

The following section details the methodologies employed in the key electrophysiological experiments to characterize the effects of ML218 on STN neurons.

Brain Slice Preparation and Electrophysiology

Objective: To record T-type calcium currents, low-threshold spikes, and rebound burst activity from STN neurons in brain slices and assess the effect of ML218.

Methodology:

-

Animal Model: Coronal brain slices containing the subthalamic nucleus were prepared from rats.

-

Slice Preparation: Animals were anesthetized, and their brains were rapidly removed and placed in an ice-cold, oxygenated slicing solution. Slices (typically 300 µm thick) were cut using a vibratome.

-

Incubation: Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature for at least one hour before recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings were performed on visually identified STN neurons.

-

For voltage-clamp experiments to measure T-type calcium currents, the membrane potential was held at a hyperpolarized level to allow for the recovery of T-type channels from inactivation. A depolarizing step was then applied to elicit the T-type current.

-

For current-clamp experiments to assess low-threshold spikes and rebound burst firing, neurons were hyperpolarized to de-inactivate T-type channels. A subsequent depolarizing current injection or the termination of a hyperpolarizing current injection was used to evoke a low-threshold spike and associated burst of action potentials.

-

-

Drug Application: ML218 was bath-applied to the brain slices at a concentration of 3 µM.

-

Data Analysis: Changes in T-type current amplitude, the presence and characteristics of the low-threshold spike, and the number of action potentials in the rebound burst were quantified before and after the application of ML218. Statistical significance was determined using appropriate tests (e.g., t-test).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ML218 on STN neurons and the experimental workflow for its characterization.

Caption: Mechanism of ML218 action on STN neuron burst firing.

Caption: Experimental workflow for electrophysiological characterization.

Concluding Remarks

The selective T-type calcium channel inhibitor, ML218, demonstrates a significant and robust effect on the activity of subthalamic nucleus neurons. By directly inhibiting T-type calcium currents, ML218 effectively reduces the characteristic low-threshold spikes and rebound burst firing associated with these neurons. These findings, supported by detailed electrophysiological data, underscore the therapeutic potential of targeting T-type calcium channels in the STN for the treatment of movement disorders such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of neuropharmacology.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles, experimental evaluation, and pharmacokinetic outcomes of drug deuteration. By strategically replacing hydrogen with its stable isotope, deuterium, at metabolically vulnerable positions, the pharmacokinetic profiles of therapeutic agents can be significantly improved. This "deuterium switch" leverages the kinetic isotope effect to slow drug metabolism, potentially leading to enhanced safety, efficacy, and patient compliance.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step proceed more slowly when deuterium is substituted at that position. This is particularly relevant for drug metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a vast majority of small molecule drugs. By retarding this metabolic process, deuteration can lead to a more favorable pharmacokinetic profile.

The primary benefits of leveraging the KIE in drug design include:

-

Increased Systemic Exposure (AUC): A slower rate of metabolism leads to a higher area under the concentration-time curve.

-

Longer Half-life (t½): The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.

-

Lower Peak Plasma Concentrations (Cmax) and Reduced Variability: Slower metabolism can lead to lower and more consistent peak drug levels, which may reduce the risk of concentration-dependent side effects.

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially decreasing the formation of harmful byproducts.

Quantitative Pharmacokinetic Data: A Comparative Analysis

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated (or "light") counterparts, demonstrating the tangible impact of the deuterium switch.

Table 1: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change (Deuterated/Non-deuterated) | Reference(s) |

| Active Metabolites (α+β-HTBZ) | ||||

| AUC (Area Under the Curve) | ~2-fold higher | Baseline | ~2.0 | [1][2] |

| Cmax (Peak Plasma Concentration) | Substantially lower | Baseline | < 1.0 | [3] |

| t½ (Half-life) | ~2-fold longer | Baseline | ~2.0 | [1] |

| Dosing Frequency | Twice daily | Three times daily | Reduced | [4] |

Table 2: Pharmacokinetics of Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide (ENT) in Rats

| Parameter | d3-ENT | ENT | Fold Change (Deuterated/Non-deuterated) | Reference(s) |

| AUC (0-t) | 102% higher | Baseline | 2.02 | |

| Cmax | 35% higher | Baseline | 1.35 | |

| Metabolite (M2) Exposure | ||||

| AUC | 8-fold lower | Baseline | 0.125 |

Table 3: Pharmacokinetics of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor

| Parameter | CTP-656 | Ivacaftor | Fold Change (Deuterated/Non-deuterated) | Reference(s) |

| t½ (Half-life) | 15.9 hours | Not specified | Extended | |

| In Vitro Metabolism | ||||

| Deuterium Isotope Effect (DV) | 3.8 | Baseline | 3.8 | |

| Deuterium Isotope Effect (DV/K) | 2.2 | Baseline | 2.2 |

Table 4: Pharmacokinetics of Deucravacitinib (a de novo deuterated drug)

| Parameter | Value | Reference(s) |

| Human Pharmacokinetics (6 mg once daily) | ||

| Tmax (Time to Peak Concentration) | 2-3 hours | |

| Cmax (at steady state) | 45 ng/mL | |

| AUC (at steady state) | 473 ng·hr/mL | |

| t½ (Terminal Half-life) | 10 hours | |

| Oral Bioavailability | 99% |

Table 5: Qualitative Pharmacokinetic Improvements for Other Deuterated Compounds

| Deuterated Compound | Non-deuterated Analog | Observed Improvement | Therapeutic Indication | Reference(s) |

| CTP-543 (Deuruxolitinib) | Ruxolitinib | Extended half-life | Alopecia Areata | |

| CTP-692 (Deuterated D-serine) | D-serine | Increased plasma exposure, low inter-individual variability | Schizophrenia |

Key Experiments: Detailed Methodologies

Rigorous experimental evaluation is crucial to characterize the pharmacokinetic profile of deuterated drug candidates. Below are detailed protocols for essential in vitro and in vivo studies.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart to quantify the kinetic isotope effect.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human liver microsomes (pooled)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Ice-cold acetonitrile or methanol (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a master mix containing phosphate buffer and human liver microsomes at a final protein concentration of 0.5 mg/mL. Pre-warm the master mix at 37°C for 5 minutes.

-

Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Compare the CLint values of the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) of a deuterated drug and its non-deuterated analog following oral administration.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

Procedure:

-

Animal Acclimation and Dosing: Acclimate the animals for at least one week before the study. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound via oral gavage. A typical study design would involve two groups of animals, one for the deuterated and one for the non-deuterated compound.

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood can be collected via tail vein or saphenous vein.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma. A stable isotope-labeled version of the analyte is typically used as the internal standard.

-

Sample Analysis: Process the plasma samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyze them using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Key parameters to determine include Cmax, Tmax, AUC from time zero to the last measurable time point (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t½), and apparent oral clearance (CL/F).

-

Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.

-

Visualizing the Impact of Deuteration: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways affected by deuteration and a typical experimental workflow for evaluating a deuterated drug candidate.

Conclusion

The strategic application of deuterium in drug design has proven to be a successful approach for optimizing the pharmacokinetic properties of therapeutic agents. As demonstrated by the approved drugs and a robust pipeline of deuterated compounds in clinical development, the "deuterium switch" can lead to tangible clinical benefits, including improved dosing regimens, enhanced safety profiles, and potentially greater efficacy. A thorough understanding of the kinetic isotope effect and the implementation of rigorous in vitro and in vivo experimental protocols are paramount to successfully harnessing the potential of this innovative drug development strategy.

References

- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Section 1: ML218 and T-type Calcium Channel Signaling

An In-depth Technical Guide to ML218 for Studying T-type Calcium Signaling Pathways and an Overview of TRPML1 Channel Modulation

Introduction

Calcium (Ca²⁺) signaling is a fundamental and versatile intracellular signaling mechanism that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and cell death. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cellular function. This is achieved through a complex interplay of channels, pumps, and binding proteins that regulate Ca²⁺ influx, efflux, and release from intracellular stores.

This technical guide provides a comprehensive overview of ML218, a potent and selective inhibitor of T-type calcium channels, and its application in studying their role in calcium signaling. It has come to our attention that there may be a misunderstanding regarding the target of ML218. All available scientific literature indicates that ML218 is a selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) and does not act on the TRPML1 (Transient Receptor Potential Mucolipin 1) channel.

Therefore, this guide is structured into two main sections. The first section provides an in-depth analysis of ML218 and its role in modulating T-type calcium channel activity. The second section provides a detailed overview of the TRPML1 channel, a distinct class of endolysosomal calcium channels, and the pharmacological tools available to study its function, which may be of interest to researchers investigating lysosomal calcium signaling.

Voltage-gated calcium channels (VGCCs) are key mediators of Ca²⁺ influx in response to membrane depolarization.[1] They are classified into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. T-type (transient) calcium channels are a family of LVA channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) characterized by their ability to be activated by small depolarizations near the resting membrane potential, their transient opening, and small conductance.[1] These channels play a crucial role in regulating neuronal excitability, pacemaking activity, and other physiological processes.

ML218 is a novel, potent, and selective small-molecule inhibitor of T-type calcium channels.[2][3] It is a valuable research tool for elucidating the physiological and pathophysiological roles of these channels.

Quantitative Data for ML218

The following table summarizes the inhibitory potency of ML218 against T-type calcium channel subtypes.

| Target | Assay Method | IC₅₀ (nM) | Reference |

| Caᵥ3.2 | Patch Clamp Electrophysiology | 310 | [2] |

| Caᵥ3.3 | Patch Clamp Electrophysiology | 270 | |

| Caᵥ3.2 | Ca²⁺ Flux | 150 |

ML218 exhibits selectivity for T-type channels over other ion channels, including L-type and N-type calcium channels, as well as KATP and hERG potassium channels.

Mechanism of Action of ML218

ML218 acts as a direct blocker of T-type calcium channels. By binding to the channel protein, it reduces the influx of Ca²⁺ into the cell upon membrane depolarization. This inhibitory action has been shown to have significant effects on neuronal activity. For instance, in subthalamic nucleus (STN) neurons, ML218 reduces the T-type calcium current, inhibits the low-threshold spike (LTS), and suppresses rebound burst firing, which are characteristic features of these neurons and are implicated in the pathophysiology of Parkinson's disease.

Figure 1: Mechanism of action of ML218 on T-type calcium channels.

Experimental Protocols

This protocol is adapted from studies characterizing the effects of ML218 on STN neurons.

-

Cell Preparation: Prepare acute brain slices containing the subthalamic nucleus (STN) from rodents. Isolate STN neurons for whole-cell patch-clamp recording.

-

Recording Configuration: Establish a whole-cell voltage-clamp configuration. Use a patch pipette filled with an appropriate internal solution (e.g., containing Cs⁺ to block K⁺ currents) and an external bath solution designed to isolate Ca²⁺ currents (e.g., containing tetrodotoxin to block Na⁺ channels and TEA to block K⁺ channels).

-

Voltage Protocol: To elicit T-type currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to allow for the recovery of T-type channels from inactivation. Then, apply a depolarizing voltage step to a potential where T-type currents are maximal (e.g., -50 mV).

-

Data Acquisition: Record the resulting inward Ca²⁺ current. The transient component of this current is the T-type current.

-

Drug Application: After obtaining a stable baseline recording of the T-type current, perfuse the bath with a solution containing ML218 (e.g., 3 µM).

-

Analysis: Measure the peak amplitude of the T-type current before and after the application of ML218 to quantify the percentage of inhibition.

Figure 2: Experimental workflow for patch-clamp analysis of ML218.

Section 2: TRPML1-mediated Calcium Signaling

TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes. It is a member of the mucolipin subfamily of transient receptor potential (TRP) channels. TRPML1 plays a critical role in endolysosomal function, including trafficking, autophagy, and Ca²⁺ homeostasis. Dysfunctional TRPML1 is the cause of the lysosomal storage disorder mucolipidosis type IV.

TRPML1 channels are permeable to Ca²⁺, and their activation leads to the release of Ca²⁺ from the lysosomal lumen into the cytosol. This localized Ca²⁺ release can initiate more global Ca²⁺ signals through a process of "chatter" with the endoplasmic reticulum.

Pharmacological Modulators of TRPML1

Unlike ML218, which targets T-type calcium channels, the following compounds are used to study TRPML1-mediated calcium signaling:

-

ML-SA1 (Mucolipin Synthetic Agonist 1): A potent and specific agonist of TRPML1. It is a valuable tool for activating the channel and studying its downstream effects.

-

MK6-83: Another synthetic agonist of TRPML1.

-

ML-SI3 (Mucolipin Synthetic Inhibitor 3): A selective inhibitor of TRPML1.

TRPML1 Signaling Pathway

The activation of TRPML1 by an agonist like ML-SA1 results in the release of Ca²⁺ from the lysosome. This increase in local cytosolic Ca²⁺ can trigger a variety of cellular responses, including the activation of Ca²⁺-dependent enzymes and the regulation of membrane trafficking events.

Figure 3: TRPML1-mediated lysosomal calcium release and its modulation.

Experimental Protocols

This protocol is a common method for measuring changes in global cytosolic Ca²⁺ concentration in response to TRPML1 modulation.

-

Cell Culture and Loading: Culture cells (e.g., HEK293T or HeLa) on glass coverslips. Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM.

-

Imaging Setup: Mount the coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological saline solution.

-

Baseline Measurement: Excite Fura-2 at 340 nm and 380 nm and record the emission at 510 nm. Establish a stable baseline ratio (F340/F380), which is proportional to the intracellular Ca²⁺ concentration.

-

Agonist Application: Apply the TRPML1 agonist ML-SA1 (e.g., 20 µM) to the cells.

-

Data Acquisition: Continuously record the F340/F380 ratio to monitor the change in cytosolic Ca²⁺ concentration.

-

Inhibitor Control: In a separate experiment, pre-incubate the cells with the TRPML1 inhibitor ML-SI3 (e.g., 10 µM) before applying ML-SA1 to confirm the specificity of the Ca²⁺ signal.

-

Analysis: Quantify the peak change in the F340/F380 ratio in response to agonist application, with and without the inhibitor.

ML218 is a well-characterized and selective inhibitor of T-type calcium channels, making it an invaluable tool for investigating the role of these channels in various physiological and pathological processes. It is important for researchers to recognize that ML218 does not target TRPML1 channels. For the study of TRPML1-mediated calcium signaling, specific pharmacological modulators such as the agonist ML-SA1 and the antagonist ML-SI3 are the appropriate tools. This guide provides the foundational technical information for utilizing these compounds to explore their respective calcium signaling pathways.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ion Channel Modulation in Parkinson's Disease Research: Clarifying the Roles of ML218 and GIRK Channels

An Important Clarification on the Investigational Compound ML218-d9

Initial research into the scientific literature and available databases did not yield specific information on a compound designated "this compound" for use in Parkinson's disease research as a G protein-gated inwardly rectifying potassium (GIRK) channel modulator. The compound prominently featured in preclinical Parkinson's disease research is ML218 , a selective inhibitor of T-type calcium channels.[1][2] The "-d9" suffix commonly denotes a deuterated form of a molecule, often utilized in pharmacokinetic studies to alter metabolic profiles. However, no public data could be retrieved for a deuterated version of ML218 with the specified nomenclature and biological target.

This guide will, therefore, address the core scientific concepts of the user's request by providing a detailed technical overview of two distinct but relevant areas in Parkinson's disease therapeutic research:

-

The Rationale for Using ML218, a T-Type Calcium Channel Inhibitor, in Parkinson's Disease Research.

-

The Rationale for Targeting GIRK Channels in Parkinson's Disease Research.

This comprehensive approach is intended to provide researchers, scientists, and drug development professionals with a clear and accurate understanding of these two important avenues of investigation.

Section 1: The Rationale for Using ML218 in Parkinson's Disease Research

ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) that has been investigated as a potential therapeutic agent for Parkinson's disease.[1][2] The rationale for its use stems from the role of these channels in the pathophysiology of the disease, particularly in the abnormal neuronal activity within the basal ganglia.

Core Concept: T-Type Calcium Channels and Parkinson's Disease

In Parkinson's disease, the depletion of dopamine leads to aberrant burst firing patterns in neurons of the subthalamic nucleus (STN).[3] This pathological neuronal activity is thought to contribute significantly to the motor symptoms of the disease. T-type calcium channels play a crucial role in generating these burst discharges. By inhibiting these channels, it is hypothesized that the abnormal burst firing can be normalized, thereby alleviating parkinsonian motor deficits.

Quantitative Data for ML218

The following table summarizes the key quantitative data for ML218 based on preclinical studies.

| Parameter | Value | Channel Subtype(s) | Assay Type | Reference |

| IC50 | 150 nM | CaV3.2 | Calcium Flux | |

| IC50 | 310 nM | CaV3.2 | Patch Clamp Electrophysiology | |

| IC50 | 270 nM | CaV3.3 | Patch Clamp Electrophysiology | |

| Selectivity | No significant inhibition | L- or N-type calcium channels, KATP or hERG potassium channels | Not specified | |

| Brain Penetration | Yes | Not applicable | In vivo studies |

Experimental Protocols

-

Cell Preparation: Subthalamic nucleus (STN) neurons are acutely dissociated or studied in brain slices from rodent models.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed.

-

Internal Solution (in mM): Composed to buffer intracellular calcium and maintain cellular integrity. A typical composition includes Cs-methanesulfonate, CsCl, MgCl2, HEPES, EGTA, and ATP-Mg.

-

External Solution (in mM): Contains blockers for sodium and potassium channels (e.g., TTX and TEA) to isolate calcium currents. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

-

Voltage Protocol: To elicit T-type calcium currents, the membrane potential is held at a hyperpolarized level (e.g., -100 mV) and then stepped to a depolarizing potential (e.g., -30 mV).

-

Data Analysis: The peak inward current is measured before and after the application of ML218 to determine the percentage of inhibition and calculate the IC50.

-

Animal Model: Rats or mice are used.

-

Induction of Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, is administered to induce a cataleptic state, which is a model for the motor deficits of Parkinson's disease.

-

Drug Administration: ML218 is administered orally or via injection at various doses.

-

Behavioral Assessment: Catalepsy is measured using the bar test, where the time the animal remains in an imposed posture with its forepaws on a raised bar is recorded. A reduction in the time spent on the bar indicates an anti-cataleptic (and thus, potential anti-parkinsonian) effect.

-

Outcome: ML218 was found to be orally efficacious in the haloperidol-induced catalepsy model.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of ML218 in mitigating Parkinsonian motor symptoms.

Caption: Experimental workflow for preclinical evaluation of ML218.

Section 2: The Rationale for Targeting GIRK Channels in Parkinson's Disease Research

G protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability. Their dysfunction has been implicated in the pathophysiology of Parkinson's disease, making them a promising therapeutic target.

Core Concept: GIRK Channels and Parkinson's Disease

GIRK channels are activated by various neurotransmitters, including dopamine via D2 receptors, leading to neuronal hyperpolarization and a reduction in neuronal firing. In Parkinson's disease, the loss of dopaminergic input to the striatum results in altered signaling through D2 receptors and, consequently, dysregulated GIRK channel activity. This contributes to the imbalance in the direct and indirect pathways of the basal ganglia, which underlies the motor symptoms of the disease.

Furthermore, mutations in GIRK channels have been linked to neuronal cell death, a key feature of Parkinson's disease. Therefore, modulating GIRK channel activity with selective activators could potentially restore neuronal function and offer neuroprotective effects.

Known GIRK Channel Modulators

While ML218 is not a GIRK channel modulator, other compounds have been identified that specifically target these channels.

| Compound | Action | Subunit Selectivity | Reference |

| ML297 | Activator | GIRK1-containing channels | |

| GiGA1 | Activator | GIRK1-selective | |

| VU0529331 | Activator | GIRK1-lacking channels (e.g., homomeric GIRK2) |

Experimental Protocols

-

Cell Line: HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2).

-

Principle: Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel activation.

-

Procedure:

-

Cells are loaded with the Tl+-sensitive dye.

-

A baseline fluorescence is established.

-

The test compound (e.g., a potential GIRK activator) is added.

-

A Tl+-containing buffer is added to initiate the flux.

-

-

Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. This high-throughput assay is suitable for screening large compound libraries.

Signaling Pathway and Logical Relationship Diagrams

Caption: Dopamine D2 receptor-mediated activation of GIRK channels.

Caption: Logical rationale for using GIRK activators in Parkinson's disease.

References

- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 3. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of ML218-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 is a potent, selective, and centrally active inhibitor of T-type calcium channels, which has shown efficacy in preclinical models of Parkinson's disease. This technical guide focuses on the selectivity profile of its deuterated analog, ML218-d9. In drug development, deuteration—the substitution of hydrogen atoms with their stable isotope, deuterium—is a common strategy employed to modify the pharmacokinetic properties of a compound, primarily by slowing down its metabolic breakdown. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to the carbon-hydrogen bond.[1][]

It is a well-established principle in medicinal chemistry that this subtle structural modification typically does not alter the pharmacodynamic properties of a molecule, such as its binding affinity and selectivity for its biological targets.[][3] Therefore, while direct comparative selectivity data for this compound is not extensively published, its selectivity profile is expected to be identical to that of its parent compound, ML218. This guide will present the comprehensive selectivity data available for ML218, which serves as a surrogate for this compound.

On-Target Potency of ML218

ML218 demonstrates potent inhibitory activity against the Cav3 family of T-type calcium channels. The half-maximal inhibitory concentrations (IC₅₀) have been determined using patch-clamp electrophysiology, which is the gold-standard method for characterizing ion channel modulators.

| Target | Assay Type | IC₅₀ (nM) |

| Cav3.2 (α1H) | Patch-clamp Electrophysiology | 310 |

| Cav3.3 (α1I) | Patch-clamp Electrophysiology | 270 |

Selectivity Profile of ML218

The selectivity of a compound is crucial for minimizing off-target effects and ensuring a favorable safety profile. ML218 has been profiled against a range of other ion channels and a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Ion Channel Selectivity

Electrophysiological studies have demonstrated the high selectivity of ML218 for T-type calcium channels over other voltage-gated ion channels.

| Off-Target | Assay Type | Result |

| L-type Calcium Channels | Patch-clamp Electrophysiology | No significant inhibition |

| N-type Calcium Channels | Patch-clamp Electrophysiology | No significant inhibition |

| hERG Potassium Channels | Patch-clamp Electrophysiology | No significant inhibition |

| KATP Potassium Channels | Patch-clamp Electrophysiology | No significant inhibition |

| TTX-sensitive Sodium Channels | Patch-clamp Electrophysiology | No effect at 1µM[4] |

| Outward Potassium Currents | Patch-clamp Electrophysiology | No effect at 1µM |

Broad Off-Target Liability Screening

ML218 was evaluated in a Lead Profiling Screen by Ricerca, a comprehensive binding assay panel consisting of 68 targets including GPCRs, ion channels, and transporters, at a concentration of 10 µM. Of the 68 assays conducted, significant binding (defined as >50% inhibition of radioligand binding) was observed for only two targets.

| Off-Target | Assay Type | % Inhibition at 10 µM |

| Sodium Channel (Site 2) | Radioligand Binding Assay | >50% |

| Sigma 1 Receptor | Radioligand Binding Assay | >50% |

| 66 Other Targets | Radioligand Binding Assay | <50% |

Note: The full list of the 66 other targets in the Ricerca panel is not publicly available.

Signaling Pathways and Experimental Workflows

T-Type Calcium Channel Signaling Pathway

T-type calcium channels are low-voltage activated channels that play a key role in regulating neuronal excitability and rhythmic firing patterns. Their activation leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream cellular events.

Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.

Experimental Workflow for Selectivity Profiling

A logical workflow is essential for systematically characterizing the selectivity of a novel compound. This process typically starts with assessing on-target potency and progresses to increasingly broader screens to identify potential off-target liabilities.

Caption: A generalized experimental workflow for characterizing the selectivity profile of a compound.

Experimental Protocols

Patch-Clamp Electrophysiology for T-Type Calcium Channels

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effect of a compound on T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in native neurons.

1. Cell Preparation:

-

Culture cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2).

-

For recording, plate cells on glass coverslips at an appropriate density.

-

Alternatively, use acutely dissociated neurons known to express T-type channels (e.g., dorsal root ganglion neurons).

2. Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Position the pipette onto a cell and form a giga-ohm seal.

-

Rupture the cell membrane to establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV to ensure availability of T-type channels.

-

Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

4. Compound Application and Data Analysis:

-

After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound (e.g., this compound) at various concentrations.

-

Record the T-type currents in the presence of the compound until a steady-state effect is reached.

-

Measure the peak current amplitude at each concentration.

-

To calculate the IC₅₀, plot the percentage of inhibition against the compound concentration and fit the data to a standard dose-response curve.

Radioligand Binding Assay for GPCR Off-Target Screening

This protocol describes a competitive radioligand binding assay to determine if a test compound interacts with a specific GPCR.

1. Membrane Preparation:

-

Homogenize cultured cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) typically at or near its K_d value.

-

The test compound at a range of concentrations (for determining IC₅₀) or a single high concentration (for screening, e.g., 10 µM).

-

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a known, unlabeled ligand for the target receptor.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.

3. Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and add a scintillation cocktail.

-